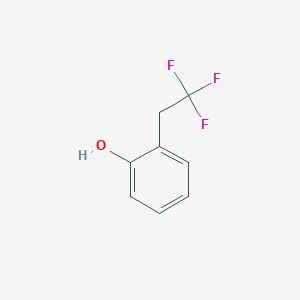

2-(2,2,2-Trifluoroethyl)phenol

概述

描述

2-(2,2,2-Trifluoroethyl)phenol is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenol ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the highly electronegative trifluoromethyl group. The presence of this group imparts distinct reactivity and stability to the molecule, making it valuable in various chemical and industrial applications.

作用机制

Target of Action

Similar compounds such as 4-(2,2,2-trifluoroethyl)-l-phenylalanine have been shown to interact with tyrosine–trna ligase, a cytoplasmic enzyme in humans .

Mode of Action

It is known that trifluoroethyl groups can influence the electrostatic properties of molecules . This could potentially affect the interaction of 2-(2,2,2-Trifluoroethyl)phenol with its targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of benzofused heterocycles, suggesting that this compound may also be involved in similar chemical reactions .

Result of Action

It is known that trifluoroethyl groups can influence the electrostatic properties of molecules , which could potentially affect cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s action may be influenced by temperature, pH, and the presence of other chemicals .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 2-(2,2,2-Trifluoroethyl)phenol typically involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction through hydrogenation, diazotization, and hydroxy decomposition . Another method involves the reaction of halophenol with trifluoroethanol in the presence of an alkali metal .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing the use of expensive or unstable reagents. The use of catalysts and controlled reaction conditions are common practices to enhance efficiency and safety.

化学反应分析

Types of Reactions: 2-(2,2,2-Trifluoroethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoroacetic acid.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Addition: The phenolic hydroxyl group can engage in addition reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Substitution: Reagents such as alkali metals and halogenated compounds are frequently employed.

Addition: Electrophiles like acyl chlorides and alkyl halides are used under mild conditions.

Major Products Formed:

Oxidation: Trifluoroacetic acid.

Substitution: Various substituted phenols depending on the nucleophile used.

Addition: Phenolic esters and ethers.

科学研究应用

2-(2,2,2-Trifluoroethyl)phenol has a wide range of applications in scientific research:

相似化合物的比较

2,2,2-Trifluoroethanol: Similar in structure but lacks the phenolic hydroxyl group.

Trifluoroacetic acid: An oxidation product of 2-(2,2,2-Trifluoroethyl)phenol.

Hexafluoro-2-propanol: Another fluorinated alcohol with different reactivity and applications.

Uniqueness: this compound is unique due to the combination of the trifluoroethyl group and the phenolic hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where specific reactivity is required.

生物活性

2-(2,2,2-Trifluoroethyl)phenol is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C9H8F3O, characterized by the presence of a trifluoroethyl group attached to a phenolic structure. This unique substitution enhances its lipophilicity and potentially alters its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of phenol derivatives with trifluoroethylating agents. Various methods have been explored in the literature to optimize yields and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl phenols have shown effectiveness against various bacterial strains. A study highlighted that certain trifluoromethyl-substituted phenols demonstrated considerable inhibition against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies revealed that this compound can induce apoptosis in human lung cancer cells (A549) by increasing reactive oxygen species (ROS) levels and modulating antioxidant enzyme activities .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of oxidative stress |

| HeLa | 20 | Apoptosis via ROS accumulation |

| MCF-7 | 25 | Cell cycle arrest |

Case Study 1: Antiparasitic Activity

A recent study evaluated the antiparasitic potential of various phenolic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant activity against E. histolytica and Giardia intestinalis, with IC50 values lower than those for standard treatments . This suggests a promising avenue for developing new antiparasitic agents based on this compound's structure.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of trifluoromethyl-substituted phenols. Results showed that these compounds could protect neuronal cells from oxidative damage induced by neurotoxins. The mechanism involved the upregulation of antioxidant defenses and inhibition of pro-inflammatory cytokines .

属性

IUPAC Name |

2-(2,2,2-trifluoroethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHJLBPRGSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。